molecular formula C7H9NO2 B1389687 2-Methoxy-5-methylpyridin-3-ol CAS No. 1227574-65-3

2-Methoxy-5-methylpyridin-3-ol

Cat. No.: B1389687
CAS No.: 1227574-65-3
M. Wt: 139.15 g/mol
InChI Key: JRDKEJRENRFMIP-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridin-3-ol (CAS: 1227574-65-3) is a pyridine derivative with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Structurally, it features a pyridine ring substituted with a methoxy group at position 2, a methyl group at position 5, and a hydroxyl group at position 2. This compound is cataloged as a building block in organic synthesis, though commercial availability has been discontinued in recent years (as of 2025), as noted by CymitQuimica . Safety data indicate hazards such as H302 (harmful if swallowed) and H319 (causes serious eye irritation), necessitating precautions like P301+P312+P330 (IF SWALLOWED: Call a poison center or doctor if you feel unwell) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylpyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and methyl iodide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material.

    Methoxylation: The deprotonated intermediate undergoes nucleophilic substitution with methyl iodide to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylpyridin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties:
Research has shown that derivatives of 2-methoxy-5-methylpyridin-3-ol exhibit notable antimicrobial and anticancer activities. For example, studies on synthesized Schiff bases derived from this compound demonstrated effective antibacterial and antifungal properties, indicating its potential as a therapeutic agent in treating infections and cancer .

Alzheimer’s Disease Research:
Recent studies have explored the use of methoxypyridine derivatives as gamma-secretase modulators (GSMs) to reduce amyloid-beta (Aβ42) levels associated with Alzheimer's disease. The incorporation of the methoxypyridine motif within drug-like scaffolds has led to compounds that effectively lower Aβ42 production in vivo, showcasing promising pharmacokinetic profiles .

Antioxidant Activity:
The compound has been investigated for its antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage and could be beneficial in various therapeutic contexts .

Mechanism of Action:
The biological effects of this compound are believed to involve interaction with specific molecular targets, including enzymes and receptors that modulate physiological pathways .

Specialty Chemicals

This compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to serve as a building block for more complex heterocyclic compounds, which are valuable in various industrial applications .

Analytical Chemistry

This compound is also employed in chromatography and mass spectrometry for analytical purposes. Its distinct chemical properties facilitate the separation and identification of other substances in complex mixtures .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial, anticancer agents
Alzheimer's ResearchGamma-secretase modulators reducing Aβ42 levels
Biological ActivityAntioxidant properties
Industrial ChemistryBuilding block for specialty chemicals
Analytical ChemistryUsed in chromatography and mass spectrometry

Case Study 1: Anticancer Activity

A study conducted on synthesized derivatives of this compound revealed significant anticancer activity against several cancer cell lines. The mechanism involved apoptosis induction through oxidative stress pathways, highlighting its potential as a lead compound for drug development.

Case Study 2: Alzheimer’s Disease Modulation

In vivo studies using transgenic mouse models demonstrated that methoxypyridine-derived compounds significantly reduced Aβ42 levels in both plasma and brain tissues. This effect was linked to enhanced solubility and bioavailability, making these derivatives promising candidates for further development in Alzheimer’s therapeutics.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridine Derivatives

To contextualize 2-Methoxy-5-methylpyridin-3-ol, the following table compares its properties and applications with analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Differences Applications/Research
This compound 2-OCH₃, 5-CH₃, 3-OH 139.15 Reference compound; moderate steric hindrance. Intermediate in pharmaceuticals and agrochemicals .
5-Chloro-2-methoxypyridin-3-ol 2-OCH₃, 5-Cl, 3-OH 159.57 Higher molecular weight; chlorine enhances electrophilicity. Potential antimicrobial agent; halogenation studies .
2,6-Diiodo-5-methoxypyridin-3-ol 2-OCH₃, 5-OCH₃, 3-OH, 6-I, 2-I 402.95 Heavy iodine atoms increase density; steric and electronic effects pronounced. Radiolabeling or cross-coupling reactions .
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine 3-OCH₃, 5-dioxolane-CH₃ 197.22 Dioxolane ring introduces rigidity and polarity. Chiral ligand in asymmetric catalysis .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 3-OH, 5-(4-Cl-2-OCH₃-phenyl) 235.67 Biphenyl structure enhances π-π stacking; bulky substituents. Metal coordination complexes (e.g., Cu(II) complexes for catalytic studies) .

Detailed Research Findings and Functional Insights

Pharmacological and Industrial Relevance

  • Pyridine derivatives with hydroxyl and methoxy groups are pivotal in drug design. For instance, 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (CAS: 1249109-42-9) is studied for its bipyridyl amine structure, which may interact with biological targets like kinases .
  • 2,6-Diiodo-5-methoxypyridin-3-ol ’s iodine substituents make it valuable in radiopharmaceuticals or as a heavy-atom modifier in crystallography .

Biological Activity

2-Methoxy-5-methylpyridin-3-ol (also referred to as 2-Methoxy-5-methyl-3-pyridinol) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological potential, and various applications, supported by empirical data and case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C7H9NO2\text{C}_7\text{H}_9\text{NO}_2

This compound features a pyridine ring with a methoxy group at the 2-position and a methyl group at the 5-position. The unique substitution pattern significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Molecular Targets : The compound interacts with enzymes and receptors, modulating their activities. This includes inhibition or activation of specific pathways critical for cellular functions.
  • Pathways Involved : It affects several biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals, thereby mitigating oxidative stress. This property is crucial in preventing cellular damage linked to various diseases.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Metal complexes formed with this compound show enhanced antibacterial and antifungal activities compared to their free ligand forms. This suggests potential applications in developing new antimicrobial agents.

Cytotoxic Activity

A study assessed the cytotoxic effects of various derivatives of methoxypyridine compounds against cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values below 10 µM, highlighting the potential of these compounds in cancer therapy .

CompoundCancer Cell LineIC50 (µM)
5iHepG25
5dDU1457
5hMDA-MB-2318

Case Studies

  • Cytotoxicity Assessment : In vitro studies conducted on a series of methoxypyridine derivatives showed variable degrees of toxicity across different cancer cell lines. Among these, derivative 5i displayed the most potent anticancer activity across all tested lines, suggesting a promising lead for further development in oncology .
  • Antioxidant Evaluation : A comparative study on the antioxidant capacity of various pyridine derivatives indicated that this compound effectively reduced oxidative stress markers in cellular models, supporting its use as a therapeutic agent against oxidative damage-related diseases.

Pharmacological Potential

The pharmacological implications of this compound extend beyond its antioxidant and antimicrobial properties. Preliminary studies suggest it may interact with dopamine receptors, indicating potential applications in treating disorders related to dopamine dysregulation such as Parkinson's disease.

Properties

IUPAC Name

2-methoxy-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)7(10-2)8-4-5/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDKEJRENRFMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673591
Record name 2-Methoxy-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-65-3
Record name 2-Methoxy-5-methyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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